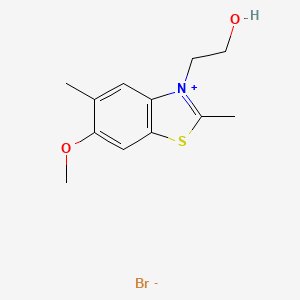

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide

CAS No.: 63815-99-6

Cat. No.: VC18459951

Molecular Formula: C12H16BrNO2S

Molecular Weight: 318.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63815-99-6 |

|---|---|

| Molecular Formula | C12H16BrNO2S |

| Molecular Weight | 318.23 g/mol |

| IUPAC Name | 2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide |

| Standard InChI | InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | OCVYRSMBENZCER-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-] |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a benzothiazole ring system substituted at the 3-position with a 2-hydroxyethyl group, at the 6-position with a methoxy group, and at the 2- and 5-positions with methyl groups. The bromide ion serves as the counterion, stabilizing the positively charged benzothiazolium core. The IUPAC name, 2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol bromide, reflects this substitution pattern .

Key structural features include:

-

Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole ring.

-

Hydroxyethyl group: Introduces polarity and potential hydrogen-bonding capabilities.

-

Methoxy and methyl groups: Electron-donating substituents that influence electronic distribution and reactivity.

The canonical SMILES representation is:

.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.23 g/mol |

| CAS Number | 63815-99-6 |

| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) due to ionic nature |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzothiazolium derivatives generally involves quaternization of benzothiazole precursors with alkylating agents. For this compound, the likely route is:

-

Preparation of the benzothiazole precursor: 6-methoxy-2,5-dimethylbenzothiazole.

-

Quaternization: Reaction with 2-bromoethanol in the presence of a base (e.g., ) to introduce the hydroxyethyl group .

A representative procedure, adapted from similar benzothiazolium syntheses , involves:

-

Dissolving the benzothiazole precursor in acetonitrile.

-

Adding 2-bromoethanol dropwise under reflux conditions.

-

Purifying the product via column chromatography after solvent evaporation.

Industrial Availability

Suppliers such as VulcanChem and PubChem list this compound as a research-grade material, emphasizing its use in chemical synthesis rather than large-scale industrial applications .

Reactivity and Chemical Applications

Cycloaddition Reactions

Benzothiazolium salts are renowned for participating in base-promoted [3+2] cycloadditions, forming fused heterocyclic systems. For example, reactions with electron-deficient alkynes yield pyrrolo[1,2-a]benzothiazole derivatives, which are valuable in medicinal chemistry. The electron-withdrawing benzothiazolium core enhances the reactivity of adjacent positions, facilitating nucleophilic attacks.

Role in Organic Synthesis

The compound’s structure enables its use as:

-

A cationic template for constructing larger molecular architectures.

-

A ligand precursor in coordination chemistry due to the sulfur and nitrogen donor atoms.

Crystallographic and Spectroscopic Insights

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume